molecular formula C19H15N3O3S3 B2998678 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-62-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2998678
CAS No.: 941883-62-1
M. Wt: 429.53
InChI Key: VKPNPTMLMYQAFO-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]thiazole moiety and an acetamide group linked to a 4-(methylsulfonyl)phenyl ring. This structure combines aromatic heterocycles (thiazole and benzothiazole) with a sulfonyl group, which is often associated with enhanced solubility and bioavailability in drug design.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S3/c1-28(24,25)13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-26-19)18-20-14-4-2-3-5-16(14)27-18/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPNPTMLMYQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the coupling of benzo[d]thiazole and thiazole moieties with a phenylacetamide structure. Characterization techniques such as NMR, FTIR, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound.

1. Acetylcholinesterase Inhibition

One of the primary biological activities investigated for this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Research indicates that compounds containing thiazole and benzo[d]thiazole derivatives exhibit significant AChE inhibitory activity. For instance, in a study, a related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that structural modifications can enhance inhibitory potency .

CompoundIC50 (µM)Reference
This compoundTBDTBD
Related Compound2.7

2. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively. In vitro studies have shown that these compounds possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic processes .

MicroorganismActivity (µg/mL)Reference
Escherichia coliActive at 1
Staphylococcus aureusActive at 1
Aspergillus nigerActive at 1
Aspergillus oryzaeActive at 1

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Antimicrobial Mechanisms : The disruption of microbial membranes and inhibition of metabolic pathways are likely pathways through which this compound exerts its antimicrobial effects.

Case Studies

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

  • Study on Alzheimer’s Disease Models : In vivo models demonstrated that thiazole derivatives improved cognitive function in Alzheimer’s disease models by reducing AChE levels .
  • Antimicrobial Efficacy : A study reported that new thiazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, with key comparisons focusing on substituents, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound Thiazole-benzo[d]thiazole-acetamide 4-(Methylsulfonyl)phenyl ~443.5 (calculated) Not reported Not reported -
2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide (21) Benzo[d]thiazole-acetamide Propynyloxy-phenyl, CF3 group ~434.4 Not reported 61
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) Benzo[d]thiazole-acetamide Propynyloxy-phenyl, methoxy group ~396.4 Not reported 51
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (14) Thiazole-acetamide p-Tolyl, 4-chlorophenyl-piperazine 426.96 282–283 79
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4a–4p) Benzo[d]thiazole-acetamide Dihydroisoquinoline-phenyl ~455–500 (varies) Not reported Not reported
GSK1570606A Thiazole-acetamide 4-Fluorophenyl, 4-(pyridin-2-yl)thiazole ~371.4 Not reported Not reported
N-[5-(4-Methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide (CAS 14464-31-4) Thiazole-acetamide 4-Methylsulfonylphenyl, methyl-thiazole ~324.4 Not reported Not reported

Key Structural and Functional Insights

Core Heterocycles :

  • The target compound’s dual thiazole-benzo[d]thiazole system distinguishes it from simpler thiazole-acetamide analogs (e.g., compounds 14, GSK1570606A) . This design may enhance binding affinity to biological targets like kinases or MMPs due to increased π-π stacking interactions.
  • Compounds with benzo[d]thiazole cores (e.g., 21, 22, 4a–4p) often exhibit improved metabolic stability compared to single thiazole derivatives .

Piperazine-containing derivatives (e.g., 14) show higher yields (79%) and moderate melting points (~282°C), suggesting robust synthetic accessibility but possible limitations in thermal stability .

Synthetic Routes :

  • Microwave-assisted synthesis (e.g., compounds 21, 22) achieves moderate yields (51–61%), whereas conventional reflux methods (e.g., 4a–4p) are less efficient but scalable .
  • The target compound’s synthesis likely involves coupling of benzo[d]thiazole-2-amine with a pre-functionalized thiazole-acetamide intermediate, analogous to methods described in .

Therapeutic Potential: Benzo[d]thiazole-acetamide derivatives (e.g., 4a–4p) are explored for Alzheimer’s disease due to multitarget kinase inhibition .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with substituted thiazole precursors. For example:

  • Step 1 : Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol with a carbonyl derivative under reflux conditions .
  • Step 2 : Coupling the benzo[d]thiazol-2-yl group to a thiazole scaffold using reagents like chloroacetyl chloride in the presence of NaH or AlCl₃ .
  • Step 3 : Introducing the 4-(methylsulfonyl)phenylacetamide moiety via N-acylation with 2-(4-(methylsulfonyl)phenyl)acetic acid chloride under anhydrous conditions .
    Intermediates are characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ ~3.2 ppm), and mass spectrometry (molecular ion peaks consistent with calculated masses) .

Q. What spectroscopic and chromatographic methods are essential for confirming the structure of this compound?

  • IR Spectroscopy : Confirms functional groups (amide C=O, thiazole C=N, sulfonyl S=O).
  • NMR : ¹H NMR identifies proton environments (e.g., methylsulfonyl CH₃ at δ ~3.2 ppm; aromatic protons in benzo[d]thiazole at δ ~7.5–8.5 ppm). ¹³C NMR verifies carbon skeleton (e.g., amide carbonyl at δ ~170 ppm) .
  • HPLC/LC-MS : Validates purity (>95%) and molecular weight .

Q. How are preliminary biological activities (e.g., enzyme inhibition) evaluated for this compound?

  • In vitro assays : Use enzyme targets (e.g., acetylcholinesterase for Alzheimer’s research or kinases for cancer studies). Activity is quantified via IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., Ellman’s method ).
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to determine potency .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity, particularly for scale-up?

  • Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency under ultrasonication, reducing reaction time from hours to minutes .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and increases yield by 15–20% .
  • Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced activity?

  • Docking studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., acetylcholinesterase). The methylsulfonyl group may form hydrogen bonds with catalytic residues (e.g., Tyr337 in AChE) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity to prioritize synthetic targets .

Q. How do structural modifications (e.g., substituent variation on the thiazole ring) impact pharmacological activity?

  • Case study : Replacing the methylsulfonyl group with a trifluoromethyl group increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in Alzheimer’s models .
  • Electron-deficient substituents (e.g., nitro groups) improve kinase inhibition by stabilizing charge-transfer interactions .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., amide hydrolysis). Introduce steric hindrance (e.g., tert-butyl groups) to block degradation .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability. Poor oral absorption may require formulation adjustments (e.g., nanoemulsions) .

Q. How are stability and degradation profiles evaluated under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide group) .
  • Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .

Data Analysis and Interpretation

Q. How are crystallographic data (e.g., X-ray diffraction) used to validate molecular interactions?

  • Single-crystal X-ray analysis : Confirms bond lengths (e.g., C–S in thiazole at ~1.72 Å) and dihedral angles (e.g., planarity of the benzo[d]thiazole system) .
  • Intermolecular interactions : Hydrogen bonds (e.g., amide N–H⋯O=S) stabilize crystal packing, which correlates with solubility .

Q. What statistical methods are employed to analyze dose-response data from biological assays?

  • Nonlinear regression : Fit data to a sigmoidal curve (log[inhibitor] vs. response) using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals .
  • ANOVA : Compare activity across derivatives (p < 0.05 considered significant) .

Specialized Methodologies

Q. How is protein-templated synthesis applied to optimize target engagement?

  • Fragment-based design : Incubate the compound with target proteins (e.g., tau fibrils) to guide covalent modifications (e.g., adding a propargyl group for click chemistry) .

Q. What advanced techniques characterize reactive intermediates during synthesis?

  • In situ FTIR : Monitors real-time formation of intermediates (e.g., acyl chloride peaks at ~1800 cm⁻¹) .
  • HRMS-ESI : Identifies transient species (e.g., protonated molecular ions) with ppm-level accuracy .

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